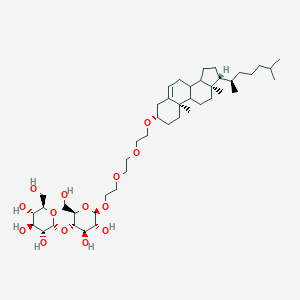
Acide 5-nitrobarbiturique
Vue d'ensemble
Description
L'acide 5-nitrobarbiturique est un composé organique de formule moléculaire C₄H₃N₃O₅. Il s'agit d'un dérivé de l'acide barbiturique, caractérisé par la présence d'un groupe nitro en position 5 du cycle pyrimidinique. Ce composé est connu pour sa forme solide cristalline et sa solubilité limitée dans l'eau, mais il est soluble dans des solvants organiques comme l'éthanol et l'éther .
Applications De Recherche Scientifique
5-Nitrobarbituric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes and pigments.
Mécanisme D'action
Target of Action
5-Nitrobarbituric acid is primarily known as an inhibitor of the herpes simplex virus type-1 (HSV-1) . The HSV-1 is a virus that causes common infections in humans, often manifesting as cold sores or fever blisters .
Mode of Action
It is known that barbiturates, a class of drugs to which 5-nitrobarbituric acid belongs, generally work by enhancing the action of gamma-aminobutyric acid (gaba), a neurotransmitter that inhibits the activity of nerve cells . The nitro group in 5-Nitrobarbituric acid could potentially add another layer of complexity to its interaction with its targets.
Pharmacokinetics
It is known that barbiturates are usually well-absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine . The nitro group in 5-Nitrobarbituric acid could potentially influence these pharmacokinetic properties.
Result of Action
The primary result of the action of 5-Nitrobarbituric acid is the inhibition of HSV-1, leading to a decrease in the symptoms associated with HSV-1 infection . At the molecular level, this likely involves interference with the viral replication process. At the cellular level, it could prevent the formation of HSV-1-induced cytopathic effects.
Analyse Biochimique
Biochemical Properties
As a derivative of barbituric acid, it may share some biochemical properties with barbiturates, which are known to interact with various enzymes and proteins, particularly those involved in the central nervous system . Specific interactions of 5-Nitrobarbituric acid with enzymes, proteins, or other biomolecules have not been reported in the literature.
Cellular Effects
It is known that barbiturates can have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . Whether 5-Nitrobarbituric acid has similar effects is not clear.
Molecular Mechanism
It is known that barbiturates exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L'acide 5-nitrobarbiturique peut être synthétisé par nitration de l'acide barbiturique. Le processus implique l'ajout d'acide barbiturique à l'acide nitrique fumant tout en maintenant la température inférieure à 40 °C. Le mélange est ensuite agité, refroidi et filtré pour obtenir l'acide nitrobarbiturique .
Méthodes de Production Industrielle : Dans les milieux industriels, la production d'this compound suit des principes similaires, mais à plus grande échelle. Le processus implique l'ajout contrôlé d'acide barbiturique à l'acide nitrique, suivi d'étapes de cristallisation et de purification pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de Réactions : L'acide 5-nitrobarbiturique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents dérivés.
Réduction : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Substitution : Le groupe nitro peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et Conditions Courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux Produits Formés :
Oxydation : Divers dérivés oxydés de l'this compound.
Réduction : Acide 5-aminobarbiturique.
Substitution : Dérivés de l'acide barbiturique substitués.
4. Applications de la Recherche Scientifique
L'this compound a une large gamme d'applications dans la recherche scientifique :
Biologie : Il sert d'outil pour étudier l'inhibition enzymatique et les interactions protéiques.
Médecine : La recherche a exploré son potentiel comme agent antimicrobien et anticancéreux.
Industrie : Il est utilisé dans la production de colorants et de pigments.
5. Mécanisme d'Action
Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires telles que les enzymes et les protéines. Il peut inhiber l'activité enzymatique en se liant au site actif ou en modifiant la conformation de l'enzyme. Le groupe nitro joue un rôle crucial dans ces interactions, participant souvent à des réactions redox qui affectent la fonction de la molécule cible .
Composés Similaires :
Acide Barbiturique : Le composé parent sans le groupe nitro.
Acide 5-Nitroorotique : Structure similaire avec un groupe nitro en position 5, mais avec des groupes fonctionnels différents sur le cycle pyrimidinique.
5-Nitrouracile : Un autre dérivé de la pyrimidine avec un groupe nitro en position 5
Unicité : L'this compound est unique en raison de sa substitution nitro spécifique, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues. Cette unicité le rend précieux dans diverses applications de recherche et industrielles .
Comparaison Avec Des Composés Similaires
Barbituric Acid: The parent compound without the nitro group.
5-Nitroorotic Acid: Similar structure with a nitro group at the 5-position but with different functional groups on the pyrimidine ring.
5-Nitrouracil: Another pyrimidine derivative with a nitro group at the 5-position
Uniqueness: 5-Nitrobarbituric acid is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
5-nitro-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O5/c8-2-1(7(11)12)3(9)6-4(10)5-2/h1H,(H2,5,6,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABICJYZKIYUWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060062 | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-68-2 | |
| Record name | 5-Nitrobarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrobarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-NITROBARBITURIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitrobarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WZ923176V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














